2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H28N4O2S and its molecular weight is 400.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
T-Type Ca2+ Channel Blocker Applications
The compound, as a selective T-Type Ca2+ channel blocker, has been investigated for its potential in reducing tumor volume and weight, specifically in the A549 xenograft model. A study conducted by Rim et al. (2014) demonstrated that this blocker induces autophagy and apoptosis-mediated cell death in human lung adenocarcinoma A549 cells. The mechanism involves a decrease in intracellular Ca2+ levels, generation of intracellular reactive oxygen species (ROS), and a reduction in glucose uptake, indicating its potential chemotherapeutic value for lung cancer treatment Rim et al., 2014.
Cyclization of N-Allyl-N′-arylacetamidines
Research by Partridge and Smith (1973) explored the cyclization of N-allyl-N′-arylacetamidines, leading to the formation of compounds like 1-aryl-2,5-dimethyl-Δ2-imidazolines and 3,4-dihydro-4-ethyl-2-methylquinazolines. This study contributes to understanding the chemical transformations and potential applications of compounds structurally related to 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide in synthesizing diverse heterocyclic compounds Partridge & Smith, 1973.
Role in Antimicrobial and Anticancer Activities
Compounds structurally similar to this compound have been synthesized and evaluated for antimicrobial and anticancer potentials. For instance, a series of 3-(5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one derivatives showed promising in vitro antimicrobial and anticancer activities Deep et al., 2013.
Antifungal Agent Development
The discovery of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species highlights the potential therapeutic applications of compounds related to this compound. Optimization efforts, such as introducing a gem-dimethyl group, have improved plasmatic stability while maintaining in vitro antifungal activity, showing promising results for clinical applications Bardiot et al., 2015.
Antioxidant Activity
Compounds derived from 3-amino-2-methylquinazolin-4(3H)-one, structurally related to this compound, have shown significant antioxidant activity against DPPH and Nitric oxide radicals. This suggests the potential for these compounds to act as antioxidants, offering protective effects against oxidative stress-related conditions Khalida F. Al-azawi, 2016.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is hypothesized that the compound may bind to its target, leading to a conformational change that affects the target’s function .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including signal transduction pathways and metabolic pathways .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds have been shown to induce changes in cell signaling, gene expression, and cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-24(2)13-8-14-25-18-12-7-6-11-17(18)20(23-21(25)27)28-15-19(26)22-16-9-4-3-5-10-16/h3-5,9-10H,6-8,11-15H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKBYQKVACXUPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.